2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is a synthetic compound that combines an imidazole ring with a benzoate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is a common motif in many biologically active molecules, and the tetrafluoroethoxy group, which can impart unique chemical properties, makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Nitration and Methylation: The imidazole ring is then nitrated and methylated to introduce the nitro and methyl groups at the appropriate positions.
Esterification: The final step involves the esterification of the imidazole derivative with 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the imidazole ring can undergo reduction to form an amino group under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Major Products
Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid and 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol.
Scientific Research Applications
Medicinal Chemistry: The imidazole ring is a common pharmacophore in many drugs, and the compound could be explored for its antimicrobial, antifungal, or anticancer properties.
Materials Science: The tetrafluoroethoxy group can impart unique properties such as increased hydrophobicity and thermal stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study the interactions of imidazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate would depend on its specific application. In medicinal chemistry, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Tinidazole: Another nitroimidazole derivative used as an antiprotozoal agent.
Omeprazole: A proton pump inhibitor with an imidazole ring used to treat gastric acid-related disorders.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of the tetrafluoroethoxy group, which can enhance its chemical stability and biological activity compared to other imidazole derivatives. This unique combination of functional groups makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C15H13F4N3O5 |
---|---|
Molecular Weight |
391.27 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate |
InChI |
InChI=1S/C15H13F4N3O5/c1-9-8-20-14(22(24)25)21(9)5-6-26-12(23)10-3-2-4-11(7-10)27-15(18,19)13(16)17/h2-4,7-8,13H,5-6H2,1H3 |
InChI Key |
IRXMMQQVMUFVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.